molecular formula C16H12BrN3O2 B2815965 5-bromo-3-({4-[1-(hydroxyimino)ethyl]phenyl}imino)-2,3-dihydro-1H-indol-2-one CAS No. 1024716-58-2

5-bromo-3-({4-[1-(hydroxyimino)ethyl]phenyl}imino)-2,3-dihydro-1H-indol-2-one

Cat. No. B2815965
CAS RN: 1024716-58-2
M. Wt: 358.195
InChI Key: ZNXYMEVBZWGVTR-UHFFFAOYSA-N
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Description

The compound “5-bromo-3-({4-[1-(hydroxyimino)ethyl]phenyl}imino)-2,3-dihydro-1H-indol-2-one” is a complex organic molecule. It contains a total of 36 bonds, including 24 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 3 double bonds, and 12 aromatic bonds. The structure includes 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring. It also contains 1 secondary amide (aliphatic) and 1 imine (aromatic) .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. A stirred mixture of N-(2-acetyl-5-bromophenyl)benzamide and hydroxylamine hydrochloride in pyridine was boiled under reflux for 1 hour. The solvent was then evaporated under reduced pressure and the crude mixture was quenched with ice-cold water. The resulting precipitate was filtered and then dissolved in chloroform, dried over anhydrous MgSO4, and the salt was evaporated to afford the title compound .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The compound contains a five-membered indole ring fused with a six-membered benzene ring. The indole ring is substituted at the 3-position with a bromine atom and at the 2-position with an imino group. The imino group is further substituted with a phenyl ring, which is substituted at the 4-position with a hydroxyiminoethyl group .

Scientific Research Applications

Cytotoxicity Evaluation and Antimicrobial Activity

  • A series of 5-bromo-3-substituted-hydrazono-1H-2-indolinones demonstrated marked effects on breast cancer, non-small cell lung cancer, and ovarian cancer cell lines, highlighting potential therapeutic applications in cancer treatment (Karalı, Terzioğlu, & Gürsoy, 2002).
  • New 2-indolinone derived oximes and spiro-isoxazolines showed significant antimicrobial activity, offering insights into developing new antimicrobial agents (El-Gendy & Ahmedy, 2000).

Metal Complexes and Ligand Synthesis

  • Metal complexes with a new Azo-Schiff ligand exhibited promising properties for potential biological applications, underscoring the versatility of such compounds in coordination chemistry (Mizher & Wadday, 2022).
  • The synthesis of annulated gamma-carbolines and heteropolycycles via palladium-catalyzed intramolecular annulation of alkynes presents a novel approach to constructing complex molecular architectures (Zhang & Larock, 2003).

Photoluminescence and Structural Analysis

  • Designing model imino bifunctional chelators for radiopharmaceuticals included in vitro antitumor activity, highlighting the potential for developing novel radiopharmaceuticals with dual functionality (Brink et al., 2018).

Synthesis of Novel Compounds

  • The synthesis and evaluation of ethoxyphthalimide derivatized spiro[indole‐3,5′‐[1,3]thiazolo[4,5‐c]isoxazol]‐2(1H)‐ones via ring closure metathesis demonstrated antimicrobial activity, offering new pathways for antimicrobial drug discovery (Thadhaney, Sain, Pemawat, & Talesara, 2010).

Safety and Hazards

The safety and hazards associated with this compound are not well documented. As with all chemicals, it should be handled with care and appropriate safety measures should be taken. It’s always recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

Given the complex structure of this compound, it could be of interest in various fields such as medicinal chemistry, materials science, and chemical biology. Future research could focus on exploring its potential biological activities, developing new synthetic routes, and studying its physical and chemical properties in more detail .

properties

IUPAC Name

5-bromo-3-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]imino-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O2/c1-9(20-22)10-2-5-12(6-3-10)18-15-13-8-11(17)4-7-14(13)19-16(15)21/h2-8,22H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXYMEVBZWGVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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